2'-Deoxyguanosine 5'-monophosphate

概要

説明

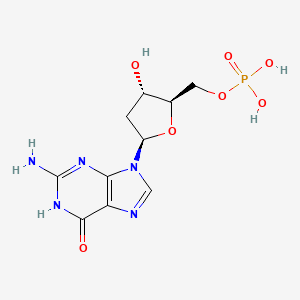

2’-Deoxyguanosine 5’-monophosphate is a nucleotide derivative of guanosine triphosphate, where the hydroxyl group on the 2’ carbon of the nucleotide’s pentose has been reduced to a hydrogen atom. This compound is a monomer used in DNA synthesis and is essential for various biological processes .

準備方法

Synthetic Routes and Reaction Conditions

2’-Deoxyguanosine 5’-monophosphate can be synthesized through a multi-enzyme cascade reaction. This involves purine nucleoside phosphorylase, acetate kinase, N-deoxyribosytransferase II, and deoxyguanosine kinase. The initial guanosine substrate is cleaved into guanine and ribose-1-phosphate, which then reacts with thymidine to produce deoxyguanosine. Finally, deoxyguanosine is phosphorylated to form 2’-Deoxyguanosine 5’-monophosphate .

Industrial Production Methods

Traditionally, 2’-Deoxyguanosine 5’-monophosphate is separated from DNA degradation products, which is a low-yielding and time-consuming process. the multi-enzyme cascade reaction offers a more efficient method, achieving a maximal yield of up to 76% .

化学反応の分析

Oxidation Reactions

dGMP undergoes oxidation via multiple pathways, generating structurally diverse products critical to understanding oxidative DNA damage.

Photooxidation

Exposure to UV light (>270 nm) in aqueous solutions produces:

-

Spiroiminodihydantoin 2'-deoxyribonucleotide (via intramolecular cyclization)

-

Oxazolone 2'-deoxyribonucleotide (via C8 oxidation and rearrangement)

-

Imidazolone 2'-deoxyribonucleotide (via radical-mediated pathways)

These products were identified using mass spectrometry and UV absorption spectroscopy , with proposed mechanisms involving hydroxyl radical (HO- ) intermediates .

Hydroxyl Radical-Mediated Oxidation

HO- radicals abstract hydrogen primarily from the exocyclic NH₂ group, leading to:

-

Tautomerization (rate constant k = 2.3 × 10⁴ s⁻¹)

-

Cyclization to 5',8-cyclo-2'-deoxyguanosine (rate constant k = 6.9 × 10⁵ s⁻¹) .

Substituents at C8 (e.g., NEt₂) alter kinetics, favoring second-order ring-opening reactions .

Electrochemical Oxidation

Electron-transfer reactions at pyrolytic graphite electrodes in phosphate buffers (pH 1.9–10.6) reveal:

| Conditions | Products Formed | Mechanism |

|---|---|---|

| pH 2.9 | Monohydrated alloxan, deoxyriboside urea, C8–C8 bridged dimers | 4H⁺,4e⁻ oxidation |

| pH ≥5.8 | N–O–C8 linked trimer, C8O–OC8 dimers | Adsorption-controlled process |

The oxidation pathway involves deprotonation of the guanine moiety, followed by dimerization and trimerization .

Substitution Reactions

dGMP participates in synthetic modifications, enabling nucleotide-polymer conjugates:

Phosphoramidite Coupling

-

HPMA (2-hydroxylpropyl methacrylate) couples to dGMP’s 3'-phosphate via phosphoramidite chemistry.

-

RAFT polymerization of the modified dGMP yields poly(dG-P-PMA), confirmed by ¹H NMR (δ = 7.8 ppm for C8 proton) and ESI-MS (m/z = 839) .

Enzymatic Reactions

dGMP is a substrate in metabolic pathways:

| Enzyme | Reaction | Product |

|---|---|---|

| Guanylate kinase | Phosphorylation of dGMP | dGDP |

| Cytosolic 5'-nucleotidase | Hydrolysis of dGMP | Deoxyguanosine + PO₄³⁻ |

These reactions are critical for DNA synthesis and purine salvage .

Structural Confirmation Techniques

Key methods for characterizing dGMP reactions include:

科学的研究の応用

DNA Synthesis

dGMP serves as a nucleotide precursor in DNA synthesis. It is incorporated into DNA strands during replication and repair processes, making it essential for genetic material maintenance and propagation.

G-Quadruplex Formation

dGMP is involved in the analysis of self-assembling nucleic acids, particularly in the formation of G-quadruplex structures. These structures are significant due to their roles in gene regulation and potential as therapeutic targets in cancer treatment .

Photooxidation Reactions

Research has shown that dGMP undergoes photolysis when exposed to UV light, leading to the formation of various products such as spiroiminodihydantoin and oxazolone derivatives. These products can affect DNA integrity and are studied for their implications in photodamage and mutagenesis .

Chemical Synthesis

G-Motif Construction

A study utilized dGMP to construct G-motif complexes with transition metals, revealing insights into mismatched base-pairing interactions in DNA. This research aids in understanding genetic diseases and developing targeted therapies .

Antiviral Research

dGMP is also a substrate for guanylate kinase, which phosphorylates antiviral nucleosides like acyclovir, enhancing their therapeutic efficacy against viral infections .

作用機序

2’-Deoxyguanosine 5’-monophosphate acts as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by guanylate kinase to form deoxyguanosine diphosphate, which is further phosphorylated to deoxyguanosine triphosphate. This triphosphate form is incorporated into DNA during DNA synthesis . The compound also participates in electron transfer reactions and can be oxidized by photosensitizers under UV-A radiation .

類似化合物との比較

2’-Deoxyguanosine 5’-monophosphate is unique due to its specific role in DNA synthesis and its structural properties. Similar compounds include:

2’-Deoxyadenosine 5’-monophosphate: Another nucleotide used in DNA synthesis.

2’-Deoxycytidine 5’-monophosphate: Also involved in DNA synthesis.

2’-Deoxythymidine 5’-monophosphate: A thymine nucleotide used in DNA synthesis.

These compounds share similar roles in DNA synthesis but differ in their nucleobase components, which confer unique properties and functions in biological processes.

生物活性

2'-Deoxyguanosine 5'-monophosphate (dGMP) is a purine nucleotide that plays a crucial role in various biological processes, including DNA synthesis and repair. Its structure consists of a guanine base linked to a ribose sugar that has a phosphate group attached at the 5' position. This article explores the biological activity of dGMP, focusing on its enzymatic functions, metabolic pathways, and implications in health and disease.

- Molecular Formula : C10H13N5O5P

- Molecular Weight : 253.24 g/mol

- IUPAC Name : 2-amino-6-(hydroxymethyl)-9H-purine-9-(2-deoxy-α-D-ribofuranosyl) phosphate

dGMP is a key intermediate in the synthesis of deoxyribonucleic acid (DNA) and is involved in various biochemical reactions within cells. It can be converted into other nucleotides, including deoxyguanosine triphosphate (dGTP), which is essential for DNA polymerization.

Enzymatic Reactions Involving dGMP

-

Conversion to dGDP :

- Enzyme: Guanylate kinase

- Reaction:

-

Dephosphorylation to Deoxyguanosine :

- Enzyme: Cytosolic purine 5'-nucleotidase

- Reaction:

- Role in Metabolic Disorders :

Biological Functions

- DNA Synthesis : As a precursor to dGTP, dGMP is vital for DNA replication and repair mechanisms.

- Cell Signaling : dGMP can act as a signaling molecule, influencing various cellular processes.

- Oxidative Stress Response : Studies have shown that dGMP can be involved in the formation of DNA adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG), which serves as a biomarker for oxidative DNA damage .

Case Study: Oxidative Stress and DNA Damage

Research has demonstrated that exposure to oxidative stress can lead to increased levels of 8-OHdG, derived from dGMP. In one study, the formation of 8-OHdG was analyzed under various conditions using high-performance liquid chromatography (HPLC), revealing significant correlations between oxidative agents and DNA damage markers .

Table: Key Studies on dGMP Activity

Implications in Health and Disease

The biological activity of dGMP extends beyond basic cellular functions; it has significant implications for health. Elevated levels of oxidative stress markers like 8-OHdG associated with dGMP metabolism are linked to various diseases, including cancer and neurodegenerative disorders. Understanding these pathways can inform therapeutic strategies aimed at mitigating oxidative damage.

特性

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFMZDNNPPEQNG-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-92-2, 33430-61-4 (di-hydrochloride salt) | |

| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20896947 | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

902-04-5 | |

| Record name | 2′-Deoxyguanosine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。